molecular formula C20H24N6O2 B12789519 Acetamide, n-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- CAS No. 80555-82-4

Acetamide, n-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)-

Cat. No.: B12789519
CAS No.: 80555-82-4
M. Wt: 380.4 g/mol
InChI Key: WHSVABAIBQNZRR-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- features a complex structure combining an acetamide backbone with a triazine ring and aromatic ether linkages. Its core structure includes a 4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl group linked via a phenylmethoxy bridge to an acetamide-substituted phenyl ring.

Properties

CAS No.

80555-82-4

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methoxy]phenyl]acetamide

InChI

InChI=1S/C20H24N6O2/c1-13(27)23-15-7-5-9-17(11-15)28-12-14-6-4-8-16(10-14)26-19(22)24-18(21)25-20(26,2)3/h4-11H,12H2,1-3H3,(H,23,27)(H4,21,22,24,25)

InChI Key

WHSVABAIBQNZRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCC2=CC(=CC=C2)N3C(=NC(=NC3(C)C)N)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4,6-Diamino-2,2-Dimethyl-1,3,5-Triazine

  • Reagents : Cyanuric chloride and dimethylamine.
  • Conditions : The reaction is conducted in an aqueous or organic solvent (e.g., acetone) at low temperatures (0–5°C) to control reactivity.
  • Outcome : Formation of a dimethyl-substituted triazine intermediate.

Step 2: Attachment of Phenoxy Group

  • Reagents : Phenol derivative and the triazine intermediate.
  • Catalyst : A base such as potassium carbonate (K₂CO₃).
  • Conditions : Heating at moderate temperatures (~80–100°C) in a polar aprotic solvent like dimethylformamide (DMF).
  • Mechanism : The phenoxide ion acts as a nucleophile, displacing a chlorine atom from the triazine ring.

Step 3: Introduction of Methoxyphenyl Group

  • Reagents : A methoxy-substituted benzyl halide.
  • Catalyst : Phase transfer catalysts or alkali metal bases.
  • Conditions : Conducted in an organic solvent under reflux conditions to ensure complete substitution.

Step 4: Amidation Reaction

  • Reagents : Acetic anhydride or acetyl chloride.
  • Conditions : Reaction is carried out in the presence of a mild base (e.g., pyridine) to neutralize byproducts.
  • Outcome : Formation of the final acetamide-functionalized compound.

Reaction Scheme

Below is a simplified reaction scheme summarizing the synthesis:

Step Reaction Key Reagents Conditions
1 Formation of triazine core Cyanuric chloride + Dimethylamine Low temperature (0–5°C)
2 Substitution with phenoxy group Phenol derivative + Triazine intermediate Heating in DMF
3 Addition of methoxyphenyl group Methoxybenzyl halide + Intermediate Reflux conditions
4 Amidation Acetic anhydride + Final intermediate Room temperature

Analytical Notes

Purity Assessment

Purification methods such as recrystallization or column chromatography are employed to isolate the final product. Analytical techniques like NMR spectroscopy and mass spectrometry confirm structural integrity.

Challenges in Synthesis

  • Controlling regioselectivity during substitution reactions on the triazine ring.
  • Avoiding over-reaction or polymerization during amidation.

Data Table Summary

Parameter Value/Description
Molecular Formula $$ C{20}H{24}N6O2 $$
Molecular Weight 380.4 g/mol
Key Functional Groups Acetamide, Methoxyphenyl, Triazine
Melting Point Not explicitly reported
Solubility Soluble in polar organic solvents like DMF

Chemical Reactions Analysis

Types of Reactions

Acetamide, n-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Scientific Research Applications

Acetamide, n-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- has diverse applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as an anticancer agent due to its ability to interact with specific biological targets. Studies have shown that derivatives exhibit significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 85% .

Biological Studies

Its unique structure allows researchers to explore interactions with biological pathways. The presence of the triazine ring may facilitate binding to enzymes or receptors involved in disease mechanisms.

Material Science

Acetamide derivatives are being explored for their utility in creating advanced materials. Their chemical properties can be tailored for applications in coatings and polymers.

Case Studies

Recent case studies have highlighted the compound's potential:

  • Anticancer Activity : A study demonstrated that modified acetamides showed promising results against several cancer cell lines .
  • Biological Interaction Studies : Molecular docking studies suggest that the compound can act as a potent inhibitor of specific enzymes involved in inflammatory pathways .

Mechanism of Action

The mechanism by which Acetamide, n-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- exerts its effects involves interactions with specific molecular targets and pathways. The triazine ring and diamino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Containing Acetamides

  • Acetamide, 2-bromo-N-[4-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]propoxy]phenyl]- Structural Difference: Incorporates a bromo-substituent on the acetamide group and a propoxy linker instead of a methoxy bridge. The propoxy linker could increase conformational flexibility compared to the rigid methoxy bridge in the parent compound . Molecular Weight: 503.39 g/mol (vs. ~450–470 g/mol for the parent compound, estimated based on structural analogs) .

Phenoxy-Triazine Derivatives

  • 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (Compound 8e) Key Features: Contains a tert-butylphenoxy group and a benzoate ester, differing from the acetamide and diamino-triazine moieties in the parent compound. Synthesis: Prepared via stepwise nucleophilic substitution on trichlorotriazine, highlighting the modular synthesis approach shared with the parent compound . Applications: Such esters are often explored as prodrugs, suggesting that the parent acetamide might also serve as a hydrolytically stable alternative .

Pharmaceutical Acetamide Analogs

  • N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g) Structural Contrast: Features a chiral hydroxyhexane backbone with diphenyl groups, absent in the parent compound. Functional Relevance: The stereochemistry and hydroxy group may enhance target specificity (e.g., protease inhibition), whereas the parent compound’s triazine ring could prioritize DNA or nucleotide-binding interactions .

Comparative Data Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Potential Applications Reference
Acetamide, N-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- Diamino-triazine, methoxy bridge, acetamide ~460 (estimated) Enzyme inhibition, nucleic acid binding
Acetamide, 2-bromo-N-[4-[3-[3-(4,6-diamino-2,2-dimethyltriazin-1-yl)phenoxy]propoxy]phenyl]- Bromoacetamide, propoxy linker 503.39 Electrophilic drug design
1,1-Dimethylethyl 3-[[4-[4-(tert-butyl)phenoxy]-6-phenoxy-triazin-2-yl]amino]benzoate tert-Butylphenoxy, benzoate ester 512.61 Prodrug development
N-[(2S,3S,5S)-5-Acetamido-3-hydroxyhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Chiral hydroxyhexane, dimethylphenoxy 482.58 (estimated) Protease or kinase inhibition

Research Findings and Implications

  • Synthetic Flexibility : The parent compound and its analogs (e.g., ) share modular synthesis routes, enabling tailored modifications for solubility, stability, or target affinity .
  • Limitations: No direct pharmacological data for the parent compound are available in the provided evidence. Further studies on cytotoxicity, bioavailability, and mechanistic profiling are needed.

Notes on Evidence Limitations

  • The PubChem entry () lacks detailed physicochemical or biological data, emphasizing reliance on structural analogs for inferences.
  • and provide fragmentary insights into acetamide diversity but omit comparative efficacy or toxicity metrics.
  • Industrial supplier data () suggest commercial availability of related compounds, highlighting opportunities for experimental validation.

Biological Activity

Acetamide, n-(3-((3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl)methoxy)phenyl)- is a complex organic compound with significant biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

Molecular Information:

  • CAS Number: 80555-82-4
  • Molecular Formula: C20H24N6O2
  • Molecular Weight: 380.4 g/mol
  • IUPAC Name: N-[3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methoxy]phenyl]acetamide

The compound consists of a triazine ring integrated with phenyl and methoxy groups, contributing to its biological activity. The presence of amino groups enhances its interaction with biological targets.

Synthesis

The synthesis of Acetamide involves multi-step organic reactions. Initial steps include preparing the triazine ring followed by the introduction of the diamino and phenyl groups. The final acetamide formation is crucial for its biological properties. Reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit notable antimicrobial activity. For instance:

  • Acetamide derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL .

The mechanism by which Acetamide exerts its biological effects is primarily through interaction with specific molecular targets:

  • The triazine ring facilitates binding to enzymes and receptors involved in metabolic pathways.
  • The diamino groups enhance the compound's ability to interact with nucleic acids and proteins, potentially disrupting their functions .

Study 1: Antimicrobial Efficacy

A study published in a pharmaceutical journal demonstrated that Acetamide derivatives exhibited bactericidal activity against multiple strains of bacteria. The research highlighted the importance of structural modifications in enhancing antimicrobial potency .

Study 2: Triazine as a Scaffold

Another investigation focused on the versatility of triazine compounds as scaffolds for drug development. It was found that modifications to the triazine structure could lead to compounds with improved biological activities, including anti-cancer properties .

Comparative Analysis

To understand the uniqueness of Acetamide compared to similar compounds, a comparison table is provided below:

Compound Structure Biological Activity Notes
AcetamideTriazine-basedAntimicrobialEffective against multiple bacterial strains
AmmelineTriazine derivativeModerate antimicrobialLess potent than Acetamide
4-Amino TriazoleSimple triazoleLimited activityLacks complex substituents found in Acetamide

Q & A

Q. What synthetic methodologies are commonly used to prepare acetamide derivatives containing triazine moieties, and how are reaction conditions optimized?

Answer: The synthesis of acetamide-triazine hybrids typically involves multi-step reactions, such as 1,3-dipolar cycloaddition between azides and alkynes. For example, copper-catalyzed "click chemistry" is employed to form triazole linkages, followed by coupling with acetamide precursors. Key steps include:

  • Reagent optimization : Use of Cu(OAc)₂ (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours to ensure regioselectivity .
  • Purification : Crude products are recrystallized using ethanol after extraction with ethyl acetate and brine washing .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track reaction progress .

Q. How are spectroscopic techniques (e.g., IR, NMR, HRMS) utilized to confirm the structure of acetamide-triazine derivatives?

Answer:

  • IR Spectroscopy : Key peaks include ~1670 cm⁻¹ (C=O stretch of acetamide) and ~1250–1300 cm⁻¹ (C–O/C–N stretches). For example, in compound 6b , the NO₂ asymmetric stretch at 1504 cm⁻¹ confirms nitro substitution .
  • NMR : In 6b , the –NH proton appears at δ 10.79 ppm (¹H NMR), while the –OCH₂ group resonates at δ 5.48 ppm . ¹³C NMR signals at δ 165.0 ppm (C=O) and δ 153.5 ppm (triazine C–N) validate the core structure .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺ for 6b at m/z 404.1348 vs. calculated 404.1359) .

Q. What safety protocols are recommended for handling acetamide derivatives during synthesis?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF, ethyl acetate) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can researchers resolve stereoisomers in N-substituted acetamide derivatives, and what methods assess chiral purity?

Answer:

  • Chiral chromatography : Use Chiralpak® OD columns with mobile phases like 20% MeOH-DMEA (0.2%) in CO₂ at 35°C to separate enantiomers (e.g., isomers of pyrazine-carboxamide derivatives) .
  • Enantiomeric excess (ee) : Determined via HPLC retention times (e.g., isomer 1 at Rt = 1.610 min vs. isomer 2 at Rt = 2.410 min) .
  • Circular dichroism (CD) : Optional for confirming absolute configuration in pharmacologically active isomers .

Q. How should discrepancies in spectroscopic data be addressed during structural elucidation of novel acetamide-triazine hybrids?

Answer:

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., nitro-substituted vs. methoxy-substituted derivatives) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrations and match experimental data .
  • X-ray crystallography : Resolve ambiguous cases (e.g., tautomerism in triazine rings) .

Q. What in silico and experimental approaches link structural features of acetamide derivatives to biological activity?

Answer:

  • QSAR modeling : Correlate substituent effects (e.g., nitro, methoxy) with hypoglycemic activity. For example, nitro groups in 3c enhance binding to peroxisome proliferator-activated receptors (PPAR-γ) .
  • Enzyme assays : Test inhibition of MEK or ULK1 pathways (e.g., trametinib analogs with IC₅₀ < 1 nM) .
  • Molecular docking : Simulate interactions between the triazine moiety and target proteins (e.g., mitochondrial degradation chaperones in AUTAC systems) .

Q. What strategies improve yield and regioselectivity in copper-catalyzed cycloadditions for triazine-acetamide hybrids?

Answer:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance copper catalyst activity .
  • Temperature control : Reactions at 0–25°C minimize side products (e.g., diastereomers) .
  • Ligand additives : Use TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) intermediates and boost regioselectivity .

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